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Abstract
Dipeptidyl Peptidase 7 (DPP7), also known as Dipeptidyl Peptidase 2 (DPP2) or Quiescent Cell

Proline Dipeptidase (QPP), is a serine protease implicated in various cellular processes,

including protein degradation and immune modulation.[1][2][3] Emerging research has

identified DPP7 as a critical regulator within the immune system, particularly in the context of

the tumor microenvironment (TME). This technical guide synthesizes current findings on the

effects of DPP7 knockdown on the immune response, focusing on its mechanistic role in tumor-

associated macrophages (TAMs), T cells, and Natural Killer (NK) cells. We provide a

comprehensive overview of the signaling pathways involved, quantitative data from key

studies, detailed experimental protocols, and the therapeutic potential of targeting DPP7 to

enhance anti-tumor immunity.

The Role of DPP7 in the Immune System
DPP7 is a post-proline cleaving aminopeptidase that plays a role in intracellular protein

turnover.[1][4] It is expressed in various immune cells, including quiescent lymphocytes, where

its inhibition can induce apoptosis, suggesting a role in maintaining immune homeostasis.[2][5]

[6] In the context of cancer, particularly colorectal cancer (CRC), high expression of DPP7 is

often associated with a poor prognosis and an immunosuppressive tumor microenvironment.[2]
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[7][8] DPP7 modulates the function of key immune cells, including macrophages and T cells,

contributing to immune evasion.[1][7]

Effects of DPP7 Knockdown on Immune Cell
Function
The targeted reduction of DPP7 expression, or knockdown, has profound effects on the

functionality of several immune cell types, generally shifting the balance from an

immunosuppressive to an anti-tumorigenic state.

Tumor-Associated Macrophages (TAMs)
In the tumor microenvironment, DPP7 is highly expressed in TAMs.[2][8] These DPP7+ TAMs

exhibit an M2-polarized, immunosuppressive phenotype that promotes tumor progression.

Knockdown of DPP7 in TAMs reverses this phenotype.

Reversal of Immunosuppression: DPP7 knockdown in Bone Marrow-Derived Macrophages

(BMDMs) cultured to a TAM-like state leads to a significant reduction in their

immunosuppressive capabilities.[2]

Enhanced T Cell Activity: When co-cultured with CD8+ T cells, DPP7-knockdown BMDMs

promote a potent anti-tumor T cell response, characterized by decreased PD-1 expression

and increased production of the cytotoxic markers Granzyme B (GZMB) and Interferon-

gamma (IFN-γ) in the T cells.[2]

Metabolic Reprogramming: The primary mechanism involves the metabolic reprogramming

of TAMs. DPP7 knockdown inhibits fatty acid oxidation (FAO), a key metabolic pathway for

M2 macrophage polarization.[2][8]

CD8+ T Cells
While direct knockdown in T cells is less studied, the indirect effects via other cells are

significant.

Reduced Exhaustion: DPP7 knockdown in macrophages reduces the expression of the

exhaustion marker PD-1 on co-cultured CD8+ T cells.[2]
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Increased Cytotoxicity: The upregulation of GZMB and IFN-γ in CD8+ T cells co-cultured with

DPP7-knockdown macrophages indicates a restoration of their cytotoxic function.[2]

Natural Killer (NK) Cells
DPP7 expression in tumor cells plays a role in their ability to evade NK cell-mediated killing.

Increased Susceptibility to Lysis: Knockdown of DPP7 in colorectal cancer cell lines

(HCT116 and SW480) significantly increases their susceptibility to being killed by NK cells.

[4]

Enhanced Cytokine Production: Co-culture of NK cells with DPP7-deficient cancer cells

leads to a marked increase in the secretion of IFN-γ and Tumor Necrosis Factor-alpha (TNF-

α) by the NK cells, further amplifying the anti-tumor immune response.[4]

Signaling Pathways and Mechanisms of Action
DPP7 knockdown influences the immune response through distinct molecular pathways in

different cell types.

The DPP7-CPT1A-FAO Axis in TAMs
A central mechanism by which DPP7 promotes an immunosuppressive phenotype in TAMs is

through the regulation of fatty acid metabolism.

Mechanistically, DPP7 binds directly to Carnitine Palmitoyltransferase 1A (CPT1A), the rate-

limiting enzyme in fatty acid oxidation. This interaction protects CPT1A from ubiquitination-

mediated degradation, thereby stabilizing the protein and enhancing FAO.[2][8] Elevated FAO

provides the metabolic foundation for M2 polarization and the immunosuppressive functions of

TAMs. DPP7 knockdown disrupts this interaction, leading to CPT1A degradation, reduced FAO,

and a shift away from the M2 phenotype.[2]
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Caption: DPP7-CPT1A-FAO signaling axis in TAMs.

The DPP7-GPX4 Axis and Immune Evasion
In cancer cells, DPP7 contributes to immune evasion by regulating a novel form of cell death

known as disulfidptosis. DPP7 interacts with and stabilizes Glutathione Peroxidase 4 (GPX4).

[4] This stabilization protects cancer cells from disulfidptosis, particularly under conditions of

metabolic stress like glucose deprivation. Knockdown of DPP7 destabilizes GPX4, rendering

the tumor cells more susceptible to this cell death pathway and, consequently, more vulnerable

to NK cell-mediated cytotoxicity.[4]

Quantitative Data on DPP7 Knockdown
The following table summarizes key quantitative findings from studies investigating the effects

of DPP7 knockdown on immune parameters.
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Experimental
System

Target Cell for
Knockdown

Measured
Parameter

Result of DPP7
Knockdown

Reference

Co-culture of

BMDMs and

CD8+ T cells

Bone Marrow-

Derived

Macrophages

(BMDMs)

PD-1 expression

on CD8+ T cells

Significant

reduction
[2]

Co-culture of

BMDMs and

CD8+ T cells

Bone Marrow-

Derived

Macrophages

(BMDMs)

Granzyme B

(GZMB) in CD8+

T cells

Marked

upregulation
[2]

Co-culture of

BMDMs and

CD8+ T cells

Bone Marrow-

Derived

Macrophages

(BMDMs)

IFN-γ in CD8+ T

cells

Marked

upregulation
[2]

Co-culture of NK

cells and CRC

cells

Colorectal

Cancer (CRC)

cells (HCT116,

SW480)

NK cell-mediated

cytotoxicity

Significant

increase
[4]

Co-culture of NK

cells and CRC

cells

Colorectal

Cancer (CRC)

cells (HCT116,

SW480)

IFN-γ secretion

by NK cells
Marked increase [4]

Co-culture of NK

cells and CRC

cells

Colorectal

Cancer (CRC)

cells (HCT116,

SW480)

TNF-α secretion

by NK cells
Marked increase [4]

Co-culture of

THP-1

macrophages

and CRC cells

Colorectal

Cancer (CRC)

cells (HCT116,

SW480)

PD-1 expression

in THP-1 cells
Decrease [7]

Experimental Protocols
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Detailed methodologies are crucial for reproducing and building upon these findings.

DPP7 Knockdown using Lentiviral shRNA
This protocol is for establishing stable knockdown cell lines, such as in BMDMs or CRC cells.

[2]

Vector Construction: Synthesize short hairpin RNA (shRNA) sequences targeting the DPP7

gene. See specific publications for validated sequences. Clone these sequences into a

lentiviral vector (e.g., pLKO.1) that also contains a selection marker like puromycin

resistance. A non-targeting shRNA (shNC) should be used as a control.

Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging

plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T using a

transfection reagent.

Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.

Filter the supernatant through a 0.45 µm filter.

Transduction: Add the lentiviral supernatant to the target cells (e.g., BMDMs) in the presence

of polybrene (e.g., 8 µg/mL) for 12-24 hours.

Selection: Replace the medium with fresh medium for 48 hours. Then, apply selection with

an appropriate concentration of puromycin (e.g., 1 µg/mL for BMDMs) for 3-5 days to select

for successfully transduced cells.

Validation: Confirm DPP7 knockdown efficiency at both the mRNA (qRT-PCR) and protein

(Western Blot) levels.

In Vitro T Cell and NK Cell Co-culture Assays
These assays assess the functional consequences of DPP7 knockdown on immune cell

activity.[2][4]

Cell Preparation:

Target Cells: Culture the DPP7-knockdown and control cancer cells or macrophages.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12594597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12594597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12203401/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effector Cells: Isolate primary CD8+ T cells or NK cells from mouse spleens or human

peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting

(MACS) kits.

Co-culture Setup: Co-culture the effector cells with the target cells at a specified

Effector:Target (E:T) ratio (e.g., 5:1 or 10:1) in appropriate culture medium.

Functional Readouts (24-72 hours post-co-culture):

Cytokine Secretion: Collect the culture supernatant and measure cytokine concentrations

(e.g., IFN-γ, TNF-α) using ELISA or multiplex bead array assays.

Cytotoxicity: Measure the lysis of target cells using a lactate dehydrogenase (LDH)

release assay or a calcein-AM release assay.

Phenotyping: Harvest the cells, stain with fluorescently-labeled antibodies against surface

markers (e.g., CD8, PD-1) and intracellular proteins (e.g., GZMB), and analyze by flow

cytometry.

Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of DPP7

knockdown in macrophages on T cell function.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation & Knockdown

Phase 2: Co-culture Experiment

Phase 3: Functional Analysis
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Caption: Workflow for DPP7 knockdown in macrophages and T cell co-culture.

Therapeutic Implications and Future Directions
The cumulative evidence strongly suggests that DPP7 is a potent regulator of the immune

response within the tumor microenvironment. Its knockdown consistently leads to a more

favorable, anti-tumor immune state.
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Synergy with Immunotherapy: In vivo studies have shown that DPP7 knockdown in BMDMs

synergizes with anti-PD-1 therapy, leading to significant suppression of tumor growth and

metastasis.[2][8] This highlights the potential of targeting DPP7 to enhance the efficacy of

existing immune checkpoint blockade therapies.

A Novel Drug Target: DPP7's enzymatic activity and its role in protein-protein interactions

make it an attractive target for small molecule inhibitors.[1] Developing specific and effective

DPP7 inhibitors could provide a new therapeutic avenue for a variety of cancers, particularly

those characterized by an immunosuppressive TME like colorectal cancer.

The following diagram illustrates the logical relationship between DPP7's multifaceted roles and

its potential as a therapeutic target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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